molecular formula C6H14<br>CH3CH(CH3)(CH2)2CH3<br>C6H14 B089812 2-Methylpentane CAS No. 107-83-5

2-Methylpentane

Cat. No. B089812
Key on ui cas rn: 107-83-5
M. Wt: 86.18 g/mol
InChI Key: AFABGHUZZDYHJO-UHFFFAOYSA-N
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Patent
US07868014B2

Procedure details

Cool down a suspension of Dess Martin periodinane (1.1 g, 2.6 mmol) in dry dichloromethane (5 mL) under nitrogen with an ice bath and add a solution of trans-3-hydroxy-4-methylpyrrolidine-1-carboxylic acid tert-butyl ester (350 mg, 1.73 mmol) in dry dichloromethane (2 mL). Stir under nitrogen and allow to warm up to room temperature overnight. Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give 3-methyl-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester (240 mg, 70%). 1H NMR (300 MHz, CDCl3) δ 4.06-4.19 (1H, m), 3.84-3.98 (1H, m), 3.61-3.72 (1H, m), 3.17 (1H, dd, J=11.11, 9.04 Hz), 2.56-2.70 (1H, m, J=7.72 Hz), 1.49 (9H, s), 1.18 (3H, d, J=7.16 Hz), MS (ES): m/z=222 [M+Na].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)O[C:12](=O)[C:11]2[CH:10]=C[CH:8]=[CH:7][C:6]1=2)=O.[C:23]([O:27][C:28]([N:30]1[CH2:34][C@@H:33]([CH3:35])[C@H:32]([OH:36])[CH2:31]1)=[O:29])([CH3:26])([CH3:25])[CH3:24]>ClCCl>[CH3:10][CH:11]([CH2:6][CH2:7][CH3:8])[CH3:12].[C:23]([O:27][C:28]([N:30]1[CH2:31][C:32](=[O:36])[CH:33]([CH3:35])[CH2:34]1)=[O:29])([CH3:26])([CH3:24])[CH3:25]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C)O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCC
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07868014B2

Procedure details

Cool down a suspension of Dess Martin periodinane (1.1 g, 2.6 mmol) in dry dichloromethane (5 mL) under nitrogen with an ice bath and add a solution of trans-3-hydroxy-4-methylpyrrolidine-1-carboxylic acid tert-butyl ester (350 mg, 1.73 mmol) in dry dichloromethane (2 mL). Stir under nitrogen and allow to warm up to room temperature overnight. Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane. Combine the organic layers and wash with saturated aqueous sodium chloride, dry (magnesium sulfate), concentrate and chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate:2-methylpentane to give 3-methyl-4-oxopyrrolidine-1-carboxylic acid tert-butyl ester (240 mg, 70%). 1H NMR (300 MHz, CDCl3) δ 4.06-4.19 (1H, m), 3.84-3.98 (1H, m), 3.61-3.72 (1H, m), 3.17 (1H, dd, J=11.11, 9.04 Hz), 2.56-2.70 (1H, m, J=7.72 Hz), 1.49 (9H, s), 1.18 (3H, d, J=7.16 Hz), MS (ES): m/z=222 [M+Na].
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)O[C:12](=O)[C:11]2[CH:10]=C[CH:8]=[CH:7][C:6]1=2)=O.[C:23]([O:27][C:28]([N:30]1[CH2:34][C@@H:33]([CH3:35])[C@H:32]([OH:36])[CH2:31]1)=[O:29])([CH3:26])([CH3:25])[CH3:24]>ClCCl>[CH3:10][CH:11]([CH2:6][CH2:7][CH3:8])[CH3:12].[C:23]([O:27][C:28]([N:30]1[CH2:31][C:32](=[O:36])[CH:33]([CH3:35])[CH2:34]1)=[O:29])([CH3:26])([CH3:24])[CH3:25]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
350 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C)O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Add saturated aqueous sodium hydrogen carbonate, then saturated aqueous sodium thiosulfate and extract with dichloromethane
WASH
Type
WASH
Details
wash with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
WASH
Type
WASH
Details
chromatograph on silica gel, eluting with 0:100 to 40:60 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCC
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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